molecular formula C5H5F3N2S B2603068 (2-(Trifluoromethyl)thiazol-5-yl)methanamine CAS No. 1393534-24-1

(2-(Trifluoromethyl)thiazol-5-yl)methanamine

Cat. No.: B2603068
CAS No.: 1393534-24-1
M. Wt: 182.16
InChI Key: UWIFKJLMIUEHQC-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)thiazol-5-yl)methanamine is a fluorinated heterocyclic amine featuring a thiazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and a methanamine (-CH₂NH₂) moiety at position 3. This compound is part of a broader class of thiazole derivatives, which are widely explored in medicinal and agrochemical research due to their bioisosteric properties and metabolic stability.

Properties

IUPAC Name

[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S/c6-5(7,8)4-10-2-3(1-9)11-4/h2H,1,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIFKJLMIUEHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393534-24-1
Record name 1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanamine typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. For instance, reacting 2-bromo-1,1,1-trifluoroethane with thiourea under basic conditions can yield the thiazole ring.

  • Introduction of the Methanamine Group: : The methanamine group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazole derivative with a suitable amine source, such as ammonia or an amine salt, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and the employment of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Product Key Findings
Oxidation to imineH<sub>2</sub>O<sub>2</sub>, aqueous solution(2-(Trifluoromethyl)thiazol-5-yl)methanimineSelective oxidation occurs at the amine group without disrupting the thiazole ring.
Oxidation to amideKMnO<sub>4</sub>, acidic conditions(2-(Trifluoromethyl)thiazol-5-yl)acetamideYields depend on reaction time; over-oxidation to carboxylic acids is avoided via pH control.

Mechanistic Insight : The trifluoromethyl group stabilizes intermediates through inductive effects, reducing side reactions like ring opening.

Substitution Reactions

The trifluoromethyl group (-CF<sub>3</sub>) participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Reagents/Conditions Product Key Findings
AlkylationNaH, alkyl halides (R-X)5-(alkylaminomethyl)-2-(trifluoromethyl)thiazoleSteric hindrance from -CF<sub>3</sub> limits reactivity to small alkyl groups (e.g., methyl, ethyl).
ArylationCuI, aryl boronic acids5-(arylmethylamino)-2-(trifluoromethyl)thiazoleRequires Pd catalysis; electron-deficient aryl groups show higher yields.

Structural Influence : The -CF<sub>3</sub> group deactivates the thiazole ring, making NAS feasible only with strong nucleophiles and catalysts.

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases:

Reaction Reagents/Conditions Product Key Findings
Schiff base formationAldehydes/ketones, ethanol, Δ(2-(Trifluoromethyl)thiazol-5-yl)-N-alkylidenemethanamineReactions with aromatic aldehydes (e.g., benzaldehyde) proceed quantitatively at 60°C.

Applications : These Schiff bases serve as ligands for transition-metal complexes in catalysis.

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions:

Reaction Reagents/Conditions Product Key Findings
Diels-Alder with dienesHeat, tolueneBicyclic thiazole derivativesElectron-deficient dienophiles (e.g., maleic anhydride) show regioselectivity .

Limitations : The -CF<sub>3</sub> group reduces the electron density of the thiazole ring, requiring electron-rich dienes for effective reactivity .

Functional Group Interconversion

The amine group is modified to introduce diverse functionalities:

Reaction Reagents/Conditions Product Key Findings
AcylationAcetyl chloride, pyridine5-(acetamidomethyl)-2-(trifluoromethyl)thiazoleHigh yields (>85%) under mild conditions; no racemization observed.
SulfonylationTosyl chloride, DMAP5-(tosylamidomethyl)-2-(trifluoromethyl)thiazoleSteric effects from -CF<sub>3</sub> slow reaction kinetics.

Comparative Reactivity with Analogues

Reactivity differences between (2-(Trifluoromethyl)thiazol-5-yl)methanamine and related compounds:

Compound Oxidation Rate (Relative) Substitution Yield
This compound1.075–90%
(2-Methylthiazol-5-yl)methanamine0.340–60%
(2-Phenylthiazol-5-yl)methanamine0.765–80%

Trend : The -CF<sub>3</sub> group enhances oxidative stability but reduces nucleophilic substitution efficiency compared to methyl or phenyl analogues.

Industrial and Pharmacological Relevance

  • Drug Intermediate : Used in synthesizing kinase inhibitors via Schiff base intermediates .

  • Material Science : Serves as a monomer for fluorinated polymers with high thermal stability.

This compound’s versatility stems from its balanced electronic (via -CF<sub>3</sub>) and steric properties, enabling tailored modifications for specific applications.

Scientific Research Applications

Medicinal Chemistry

(2-(Trifluoromethyl)thiazol-5-yl)methanamine has been investigated for its potential as a pharmaceutical agent:

  • Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Properties : The compound has shown promise in inhibiting tumor cell growth, particularly in studies targeting specific enzyme pathways involved in cancer progression. For instance, it has been evaluated as an inhibitor of epidermal growth factor receptor (EGFR), which is crucial in cancer therapies .

The biological activities of this compound include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes associated with disease pathways, enhancing its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Modifications to the thiazole ring structure can significantly affect the biological activity of the compound, allowing for tailored drug design .

Case Studies

StudyFindings
Study 1Demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
Study 2Identified enzyme inhibition mechanisms relevant to cancer treatment pathways.
Study 3Explored SAR to enhance potency against specific targets, suggesting modifications that improve efficacy.

Industrial Applications

Beyond medicinal uses, this compound has applications in:

  • Agrochemicals : The compound serves as an intermediate in synthesizing pesticides and herbicides, benefiting agricultural practices by enhancing crop protection.
  • Photographic Sensitizers : Its unique chemical properties make it suitable for use in photographic materials where light sensitivity is crucial.

Mechanism of Action

The mechanism by which (2-(Trifluoromethyl)thiazol-5-yl)methanamine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes, receptors, or other proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The biological and physicochemical properties of thiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Thiazol-5-yl Methanamine Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties
(2-(Trifluoromethyl)thiazol-5-yl)methanamine -CF₃ (2) C₅H₅F₃N₂S 188.17 High lipophilicity; electron-withdrawing -CF₃ enhances metabolic stability
(2-(Naphthalen-2-ylsulfonyl)thiazol-5-yl)methanamine hydrochloride -SO₂-naphthyl (2) C₁₄H₁₃ClN₂O₂S₂ 364.90 Sulfonyl group increases polarity; potential for π-π stacking with aromatic systems
[2-(3-Methoxyphenyl)thiazol-5-yl]methanamine dihydrochloride -3-MeOPh (2) C₁₁H₁₅Cl₂N₃OS 320.23 Methoxy group improves solubility; electron-donating effects may alter receptor binding
[2-(Methoxymethyl)-5-phenylthiazol-4-yl]methanamine -CH₂OMe (2), -Ph (5) C₁₂H₁₄N₂OS 234.32 Methoxymethyl enhances flexibility; phenyl group introduces steric bulk

Key Observations :

  • Electron Effects : The -CF₃ group in the target compound (electron-withdrawing) contrasts with electron-donating groups (e.g., -OMe) in analogs, influencing electronic distribution and reactivity.
  • Solubility : Hydrochloride salts (e.g., [2-(3-MeOPh)thiazol-5-yl]methanamine dihydrochloride) exhibit higher aqueous solubility compared to free bases .
  • Synthetic Accessibility : The trifluoromethyl group often requires specialized fluorination techniques, whereas sulfonyl or aryl groups are introduced via nucleophilic substitution or cross-coupling reactions .

Heterocycle Variations

Replacing the thiazole core with other heterocycles alters electronic properties and bioactivity:

Table 2: Heterocycle Comparison
Compound Name Heterocycle Substituent Molecular Weight Notable Features
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine Pyridine -CF₃, -Cl 240.58 Pyridine's aromaticity differs from thiazole; -Cl adds electrophilic character
1-(2-Methyltetrazol-5-yl)methanamine Tetrazole -CH₃ 127.13 Tetrazole mimics carboxylic acids; high metabolic stability

Key Observations :

  • Aromaticity : Thiazoles (6π-electron system) are less aromatic than pyridines, affecting charge distribution and intermolecular interactions.
  • Bioisosterism : Tetrazole derivatives (e.g., 1-(2-methyltetrazol-5-yl)methanamine) are used as carboxylate surrogates in drug design .

Functional Group Modifications

Derivatization of the methanamine group or adjacent positions impacts reactivity and applications:

Table 3: Functional Group Effects
Compound Name Functional Group Molecular Weight Applications
2-(Trifluoromethyl)thiazole-5-carbaldehyde -CHO 195.15 Aldehyde enables condensation reactions; intermediate in synthesis
2-(Trifluoromethyl)thiazole-5-carboxylic acid -COOH 211.13 Carboxylic acid facilitates salt formation; potential for metal coordination

Key Observations :

  • Aldehydes/Carboxylic Acids : These derivatives serve as intermediates for further functionalization, unlike the primary amine in the target compound.
  • Biological Relevance : The free amine in this compound is critical for forming hydrogen bonds in enzyme active sites, as seen in lysyl oxidase inhibitors (e.g., compound 5c in ) .

Biological Activity

(2-(Trifluoromethyl)thiazol-5-yl)methanamine is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a trifluoromethyl group and a methanamine moiety. This unique structure contributes to its bioactivity, as thiazole derivatives are known for their pharmacological versatility.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties against various pathogens.

  • Gram-negative Bacteria : Research indicates that thiazole compounds can inhibit the growth of multi-drug resistant Gram-negative bacteria such as Pseudomonas aeruginosa. This activity is crucial for treating complicated urinary tract infections when conventional treatments fail .
  • Fungal Infections : The compound has demonstrated effectiveness against fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating substantial antifungal activity .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Reference
Pseudomonas aeruginosa4.01
Candida albicans3.92
Aspergillus niger4.23

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. This compound has shown promising results in inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound has been found to inhibit key proteins involved in cell survival, such as Mcl-1, leading to increased apoptosis rates in cancer cells. This mechanism is particularly relevant in the treatment of cancers resistant to conventional therapies .
  • Cell Line Studies : In vitro studies have reported that this compound significantly reduces cell viability in colon cancer cell lines (SW620 and SW480), with IC50 values indicating strong cytotoxicity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Apoptosis Induction (%)Reference
SW6201.599
K-5625.873

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in clinical settings:

  • Study on MRSA : A synthesized series of thiazole derivatives, including the target compound, exhibited potent antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in treating resistant infections .
  • Cytotoxicity in Leukemia : In a study focusing on leukemia cells, the compound induced significant apoptosis, with flow cytometry analyses showing late-stage apoptosis rates exceeding 70% in treated cells .
  • Structural Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that specific substitutions enhance biological activity, providing insights for further drug development .

Q & A

Basic: What are the primary synthetic routes for (2-(Trifluoromethyl)thiazol-5-yl)methanamine?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, a brominated intermediate (e.g., 2-bromo-5-(trifluoromethyl)phenylmethanamine) can undergo nucleophilic substitution with thiourea derivatives to form the thiazole ring. Reaction optimization may involve adjusting solvent polarity (e.g., THF or methyl tert-butyl ether) and base selection (e.g., NaOH) to improve yield . Monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical for isolating the target compound .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is indispensable for confirming the trifluoromethyl group and thiazole ring structure. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight and purity, particularly for detecting byproducts like unreacted intermediates or oxidation derivatives. High-Resolution Mass Spectrometry (HRMS) provides exact mass confirmation, while Infrared (IR) spectroscopy identifies functional groups such as the amine (-NH₂) and C-F stretches .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Store the compound in amber glass bottles at 2–8°C to prevent degradation under light or heat . Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. In case of exposure, immediately rinse with water and consult safety data sheets (SDS) for first-aid measures, such as removing contaminated clothing and seeking medical attention .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:
Yield optimization requires systematic parameter screening:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates.
  • Catalyst Use : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve regioselectivity in thiazole functionalization.
  • Temperature Control : Low temperatures (-20°C to 0°C) reduce side reactions in sensitive steps.
  • Workflow Monitoring : Real-time HPLC or GC-MS analysis identifies kinetic bottlenecks .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in pharmacological data (e.g., cytotoxicity vs. antimicrobial activity) may arise from assay conditions (pH, cell lines) or impurities. Resolve these by:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffers for in vitro tests) .
  • Purity Validation : Use orthogonal analytical methods (e.g., NMR + LC-MS) to confirm >95% purity .
  • Computational Validation : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to reconcile conflicting experimental results .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide functional group modifications.
  • Free-Energy Perturbation (FEP) : Quantifies the impact of substituents (e.g., trifluoromethyl vs. methyl) on binding energy .

Advanced: How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric Analysis (TGA) identifies decomposition temperatures.
  • Photostability : Expose samples to UV-Vis light and monitor degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Advanced: What role does this compound play in drug design for antimicrobial agents?

Methodological Answer:
The thiazole core and trifluoromethyl group enhance membrane permeability and target binding. For example:

  • Thiadiazole Hybrids : Combining with 1,3,4-thiadiazole moieties (via amide coupling) improves activity against resistant pathogens .
  • In Silico Screening : Virtual libraries of derivatives can prioritize candidates with optimal LogP and topological polar surface area (TPSA) for blood-brain barrier penetration .

Basic: How to troubleshoot low purity in final product isolation?

Methodological Answer:

  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove hydrophilic impurities.
  • Flash Chromatography : Optimize eluent gradients (e.g., hexane/ethyl acetate) for better resolution.
  • Acid-Base Extraction : Exploit the compound’s amine group by adjusting pH to partition impurities .

Advanced: What methodologies validate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution for structure-guided optimization .

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